molecular formula C31H30N4O2 B12375830 Pde10A-IN-3

Pde10A-IN-3

Cat. No.: B12375830
M. Wt: 490.6 g/mol
InChI Key: MUQUFIBWWXZLNL-UHFFFAOYSA-N
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Description

Pde10A-IN-3 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is predominantly expressed in the striatum, a region of the brain involved in motor control and cognitive functions. Inhibition of PDE10A has been explored for its potential therapeutic applications in neurodegenerative and psychiatric disorders, such as schizophrenia and Huntington’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde10A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thiadiazole derivatives, which are reacted with various reagents under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing production costs. The process typically includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pde10A-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Mechanism of Action

Pde10A-IN-3 exerts its effects by selectively inhibiting PDE10A, leading to increased levels of cAMP and cGMP in the brain. This elevation in cyclic nucleotides activates downstream signaling pathways, including the cAMP/protein kinase A (PKA) and cGMP/protein kinase G (PKG) pathways. These pathways regulate various cellular processes, such as neuronal excitability, synaptic plasticity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pde10A-IN-3 is unique in its high selectivity and potency for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes. Its distinct chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .

Properties

Molecular Formula

C31H30N4O2

Molecular Weight

490.6 g/mol

IUPAC Name

7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline

InChI

InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3

InChI Key

MUQUFIBWWXZLNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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